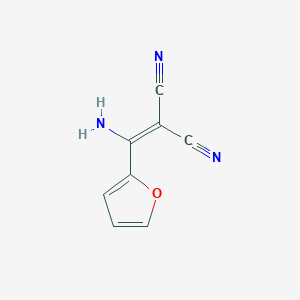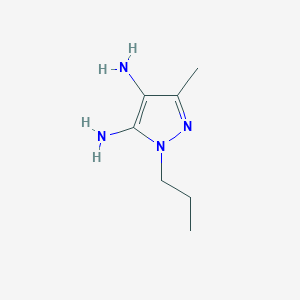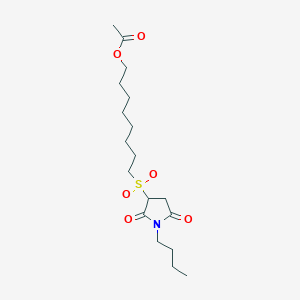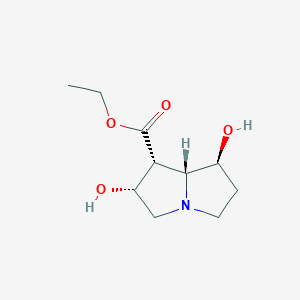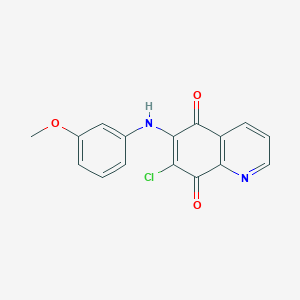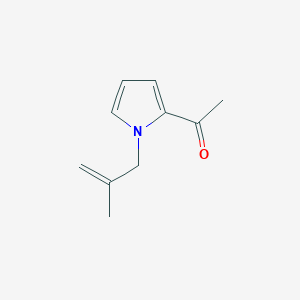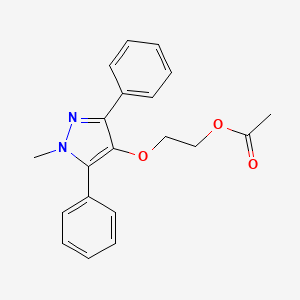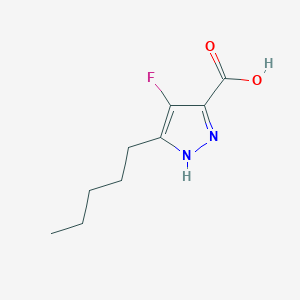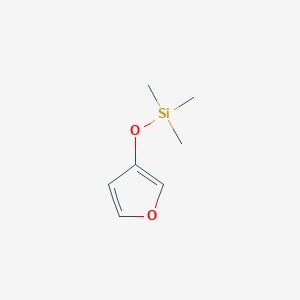
(Furan-3-yloxy)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Furan-3-yloxy)trimethylsilane is an organosilicon compound that features a furan ring bonded to a trimethylsilane group through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-3-yloxy)trimethylsilane typically involves the reaction of furan-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Furan-3-ol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Furan-3-yloxy)trimethylsilane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-one derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl) or alkoxides (e.g., NaOCH₃) can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Furan-3-one derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Furan-3-yloxy)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols and as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the preparation of silicon-containing polymers and materials with unique properties.
Medicinal Chemistry: Derivatives of this compound are being explored for their potential biological activities, including antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of (Furan-3-yloxy)trimethylsilane in various reactions typically involves the cleavage of the Si-O bond, followed by the formation of reactive intermediates. These intermediates can then undergo further transformations, such as nucleophilic attack or radical reactions, to form the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar structure but without the furan ring.
Triethylsilane: Another organosilicon compound with ethyl groups instead of methyl groups.
Phenyltrimethylsilane: A compound where a phenyl group replaces the furan ring.
Uniqueness
(Furan-3-yloxy)trimethylsilane is unique due to the presence of the furan ring, which imparts distinct reactivity and potential biological activity compared to other trimethylsilane derivatives. The furan ring can participate in various chemical reactions, making this compound a versatile reagent in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C7H12O2Si |
|---|---|
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
furan-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C7H12O2Si/c1-10(2,3)9-7-4-5-8-6-7/h4-6H,1-3H3 |
Clé InChI |
COENCSOQCIBRBA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=COC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


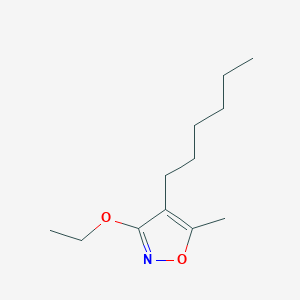
![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
![(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)](/img/structure/B12887459.png)
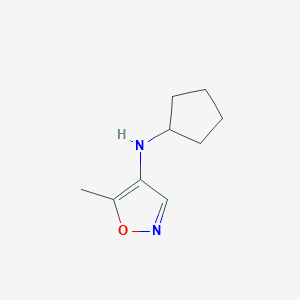
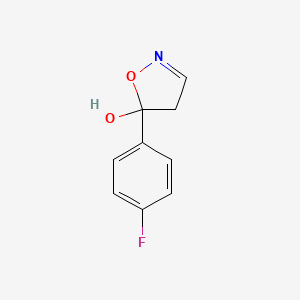
![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
